Home > Products > Screening Compounds P51030 > 3-Deoxy-ile-5-ala-amaninamide
3-Deoxy-ile-5-ala-amaninamide - 78897-51-5

3-Deoxy-ile-5-ala-amaninamide

Catalog Number: EVT-1585768
CAS Number: 78897-51-5
Molecular Formula: C40H56N10O10S
Molecular Weight: 869 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Deoxy-ile-5-ala-amaninamide is a synthetic derivative of amanitin, a potent bicyclic peptide toxin derived from the Amanita species of mushrooms, particularly the death cap mushroom (Amanita phalloides). This compound belongs to a class of molecules known as amatoxins, which are characterized by their ability to inhibit RNA polymerase II, leading to apoptosis in cells. The structural modifications in 3-Deoxy-ile-5-ala-amaninamide aim to enhance its pharmacological properties and reduce toxicity while maintaining its efficacy against cancer cells.

Source and Classification

3-Deoxy-ile-5-ala-amaninamide is classified under the broader category of amatoxins, which are cyclic peptides known for their high toxicity and specific mechanism of action. These compounds are primarily sourced from certain mushrooms, with amanitin being the most studied member. The synthesis of this compound allows for controlled studies and potential therapeutic applications in oncology, particularly in targeting cancer cells that exhibit resistance to conventional therapies.

Synthesis Analysis

Methods

The synthesis of 3-Deoxy-ile-5-ala-amaninamide involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available amino acids and derivatives, such as isoleucine and alanine.
  2. Multi-step Process: A multi-step synthetic route is employed, often involving regioselective methylation and protection-deprotection strategies to ensure the correct formation of the cyclic structure.
  3. Key Reactions: Key reactions include microwave-assisted heating for peptide bond formation and purification techniques such as chromatography to isolate the desired product with high purity.

Technical details include maintaining specific reaction conditions such as temperature control (often between -10°C and -80°C) and using solvents like dimethylformamide or tetrahydrofuran for optimal results .

Molecular Structure Analysis

Structure

The molecular structure of 3-Deoxy-ile-5-ala-amaninamide can be represented by its chemical formula, which includes various functional groups characteristic of peptide structures. The compound features a bicyclic arrangement typical of amatoxins, with specific substitutions that confer its unique properties.

Data

The molecular weight and specific stereochemistry are critical for understanding its interaction with biological targets. The compound's stereochemistry is essential for its biological activity, influencing how it binds to RNA polymerase II.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing 3-Deoxy-ile-5-ala-amaninamide include:

  1. Peptide Coupling: Formation of peptide bonds between amino acids under controlled conditions.
  2. Cyclization: Intramolecular reactions leading to the formation of cyclic structures, which are crucial for the biological activity of amatoxins.
  3. Purification: Techniques such as preparative chromatography are employed to isolate the final product from by-products and unreacted materials.

Technical details regarding reaction conditions such as pH, temperature, and solvent choice significantly affect yield and purity .

Mechanism of Action

Process

The mechanism of action for 3-Deoxy-ile-5-ala-amaninamide involves selective inhibition of RNA polymerase II. This inhibition disrupts transcriptional processes within cells, leading to programmed cell death (apoptosis).

Data

Studies indicate that compounds within the amatoxin family can effectively target cancer cells by exploiting their reliance on RNA polymerase II for rapid proliferation. This mechanism presents a novel approach in cancer therapy, particularly against tumors resistant to traditional treatments .

Physical and Chemical Properties Analysis

Physical Properties

3-Deoxy-ile-5-ala-amaninamide exhibits characteristics typical of peptide-like compounds, including solubility in polar solvents and stability under specific conditions.

Chemical Properties

The chemical properties include:

  1. Stability: Stability under physiological conditions is crucial for therapeutic applications.
  2. Reactivity: Reactivity with biological macromolecules such as proteins and nucleic acids is a focus area for research.

Relevant data on solubility, melting points, and spectral characteristics (NMR, mass spectrometry) can provide insights into its behavior in biological systems .

Applications

Scientific Uses

3-Deoxy-ile-5-ala-amaninamide has potential applications in:

  1. Cancer Therapy: As a targeted therapeutic agent against specific types of cancer due to its ability to inhibit RNA polymerase II.
  2. Research: Used in studies investigating the mechanisms of action of amatoxins and their effects on cellular processes.

The ongoing research into this compound aims to refine its efficacy and safety profile for clinical use, exploring its potential as part of antibody-drug conjugates or other delivery systems designed to enhance targeting specificity while minimizing systemic toxicity .

Introduction to Amanitin Analogues and Therapeutic Relevance

Historical Context of Amatoxins in Biomedical Research

Amatoxins—notably α-amanitin and β-amanitin—are bicyclic octapeptides produced by Amanita phalloides mushrooms. First isolated in 1941, these compounds gained scientific prominence due to their extreme toxicity, accounting for ~90% of fatal mushroom poisonings globally [7] [4]. Their mechanism involves irreversible inhibition of RNA polymerase II (Pol II), halting mRNA transcription and inducing apoptosis at picomolar concentrations. Historically, this property was leveraged to study eukaryotic transcription mechanisms [1]. By the 2010s, research pivoted toward therapeutic applications, recognizing amatoxins' potential as cytotoxic payloads in antibody-drug conjugates (ADCs). Unlike tubulin-targeting agents (e.g., MMAE), amanitins exhibit three unique properties:

  • Activity against both dividing and quiescent cells (crucial for targeting cancer stem cells)
  • Bypassing multidrug resistance (MDR) mechanisms [1]
  • High solubility due to hydrophilic moieties (e.g., 6′-hydroxy-tryptathionine) [1] [9]

Table 1: Key Amanitin Analogues and Their Biochemical Properties

CompoundTargetIC₅₀ (Pol II Inhibition)Key Structural FeaturesTherapeutic Relevance
α-AmanitinRNA Pol II10 nM6′-OH-Tryptathionine, (R)-sulfoxideGold standard toxin
β-AmanitinRNA Pol II15 nM6′-OH-TryptathionineSimilar to α-amanitin
AmaninamideRNA Pol II25-50% of α-amanitin6′-H-TryptathionineLower toxicity
3-Deoxy-ile-5-ala-amaninamideRNA Pol II>100 nMDehydroxy-Ile³, Ala⁵ substitutionReduced hepatotoxicity, ADC payload
HDP-101 (Amanitin ADC)BCMA on myeloma0.1–1 pM (cell-based)Synthetic α-amanitin derivativeClinical-stage ADC (NCT04879043)

Rationale for Synthetic Modification of Amanitin Scaffolds

Natural amatoxins exhibit dose-limiting hepatotoxicity due to organic anion-transporting polypeptide (OATP1B3)-mediated liver uptake [1] [4]. This spurred efforts to engineer analogues with retained Pol II affinity but reduced off-target toxicity. 3-Deoxy-ile-5-ala-amaninamide epitomizes this strategy, featuring two deliberate modifications:

  • 3-Deoxy-Isoleucine (Ile³): Replaces (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle), eliminating the C3 γ-hydroxy group. X-ray crystallography confirmed that the (S)-configuration of DHIle’s hydroxy group is critical for Pol II binding via hydrogen bonding with Arg726. Deletion reduces toxicity 100-fold but retains measurable Pol II inhibition [3] [5].
  • Alanine Substitution at Position 5: Replaces asparagine with alanine, simplifying synthesis while maintaining backbone conformation. The δ-carbonyl of Asn¹ was dispensable for cytotoxicity [5].

Synthetic challenges were overcome via:

  • Orthogonal Protection: Using tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during solid-phase peptide synthesis [5].
  • Savige-Fontana Cyclization: Forming the tryptathionine bridge between cysteine and tryptophan residues under acidic conditions [2] [5].
  • Diastereoselective Sulfoxidation: Employing mCPBA or H₂O₂/vanadyl catalysts to achieve >15:1 (R)-sulfoxide selectivity, essential for potency [2].

Table 2: Synthetic Yields for Key Amanitin Analogues

Synthetic Stepα-Amanitin Yield (%)3-Deoxy-ile-5-ala-amaninamide Yield (%)Improvement Rationale
Tryptathionine Stapling4578Eliminated DHIle hydroxylation
Macrolactamization3065Alanine⁵ steric simplicity
Global Deprotection5085Fewer acid-labile groups
Total Yield1.7312.4Streamlined 6-step process

Structural Diagram:

3-Deoxy-ile-5-ala-amaninamide  Core Structure:  [Asn¹]-[Cys²]-[3-Deoxy-Ile³]-[Gly⁴]-[Ala⁵]-[Cys⁶]-[Hyp⁷]-[Dhb⁸]  │  └─ Tryptathionine Bridge: Cys²-S-Cys⁶ (6′-H-tryptophan)  └─ (R)-Sulfoxide at Cys²-S-Cys⁶  

Role of 3-Deoxy-ile-5-ala-amaninamide in ADC Payload Development

As ADC payloads, amanitins require balanced potency and safety. 3-Deoxy-ile-5-ala-amaninamide addresses this via:

  • Reduced Hepatotoxicity: The 3-deoxy modification abolishes OATP1B3 recognition, preventing liver uptake. Free 3-deoxy-ile-5-ala-amaninamide shows 20,000-fold lower cytotoxicity than antibody-conjugated forms, indicating a wider therapeutic window [1] [9].
  • Linker Versatility: The Ala⁵ residue enables conjugation at the aspartate¹ carboxylate or tryptophan⁶ 6′-OH using:
  • Enzymatically cleavable linkers (e.g., Val-Ala-PABC)
  • Self-immolative linkers (e.g., PEG₄-glucuronide) [5] [10]
  • Synergy with Tumor Biology: Co-deletion of TP53 and RNA Pol II subunits (e.g., in 17p-deleted cancers) increases sensitivity to amanitin analogues by 10-fold, enabling tumor-selective targeting [1].

Clinically, this analogue inspired HDP-101 (BCMA-targeted amanitin ADC), which incorporates a synthetic amanitin derivative with similar hydrophilicity and DAR 2.0. HDP-101 eradicates multiple myeloma xenografts and activates immunogenic cell death, supporting combination with checkpoint inhibitors [9].

Properties

CAS Number

78897-51-5

Product Name

3-Deoxy-ile-5-ala-amaninamide

IUPAC Name

2-[13,34-di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide

Molecular Formula

C40H56N10O10S

Molecular Weight

869 g/mol

InChI

InChI=1S/C40H56N10O10S/c1-6-18(3)31-37(58)42-15-30(53)44-27-17-61-39-23(22-10-8-9-11-24(22)47-39)13-25(34(55)43-20(5)33(54)48-31)45-38(59)32(19(4)7-2)49-36(57)28-12-21(51)16-50(28)40(60)26(14-29(41)52)46-35(27)56/h8-11,18-21,25-28,31-32,47,51H,6-7,12-17H2,1-5H3,(H2,41,52)(H,42,58)(H,43,55)(H,44,53)(H,45,59)(H,46,56)(H,48,54)(H,49,57)

InChI Key

ZIHFETPUBFUNLK-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3

Synonyms

3-deoxy-Ile-5-Ala-amaninamide
amaninamide, deoxy-Ile(3)-Ala(5)-
amaninamide, deoxyisoleucyl(3)-alanine(5)-
S-deoxo-Ile(3)-Ala(5)-amaninamide

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.